molecular formula C9H14O5 B1346264 Diethyl 2-formylsuccinate CAS No. 5472-38-8

Diethyl 2-formylsuccinate

Cat. No. B1346264
Key on ui cas rn: 5472-38-8
M. Wt: 202.2 g/mol
InChI Key: LHHLYOVYBZWIGM-UHFFFAOYSA-N
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Patent
US05010200

Procedure details

Ethanol (20 cm3) was added portionwise to a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm3). On completion of the addition the mixture was heated for 3.5 hours at 80° C. To the resulting yellow suspension, cooled to 20° C., was added dropwise, over a period of 1 hour, a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g), whilst the temperature of the mixture was maintained in the range 20° to 30° C. The mixture was kept at the ambient temperature for 16 hours after which water (100 cm3) was added carefully.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])C.[Na].[C:5]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].C(OCC)=O>C1(C)C=CC=CC=1.O>[CH:1]([CH:6]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([O:14][CH2:15][CH3:16])=[O:13])=[O:3] |^1:3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
35 g
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
To the resulting yellow suspension, cooled to 20° C.
ADDITION
Type
ADDITION
Details
was added dropwise, over a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst the temperature of the mixture was maintained in the range 20° to 30° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)C(C(=O)OCC)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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